Cyclooctane-d16 (CAS 92204-03-0) is a fully deuterated, medium-ring cycloalkane (C8D16) utilized primarily as a premium stable isotope-labeled standard, a specialized spectroscopic solvent, and a mechanistic probe in catalytic C-H activation [1]. Characterized by an isotopic enrichment typically exceeding 98 atom % D, it retains the physical properties of unlabeled cyclooctane—such as its liquid range (melting point ~10-12 °C, boiling point ~151 °C) and conformational flexibility—while providing a +16 Da mass shift and distinct nuclear spin properties . For procurement, its value proposition lies in its utility for mass spectrometry normalization, kinetic isotope effect (KIE) quantification, and background suppression in advanced spectroscopic techniques where common solvents like cyclohexane-d12 lack the requisite ring strain or solubility profiles.
Substituting Cyclooctane-d16 with unlabeled cyclooctane (C8H16) or more common deuterated cycloalkanes (such as cyclohexane-d12) fundamentally compromises analytical and mechanistic workflows. In mass spectrometry, unlabeled cyclooctane cannot serve as an internal standard due to complete mass overlap with endogenous analytes, whereas C8D16 provides a clean +16 m/z discrete channel [1]. In mechanistic organometallic studies, substituting with cyclohexane-d12 fails because the six-membered ring lacks the inherent transannular ring strain of the eight-membered ring, resulting in drastically lower reactivity toward transition-metal insertion [2]. Furthermore, in neutron scattering (SANS/QENS), unlabeled cyclooctane generates overwhelming incoherent scattering from its 16 protons, obscuring solute dynamics, a barrier entirely resolved by the coherent scattering dominance of the fully deuterated C8D16 matrix [3].
In complex biological and environmental matrices, accurate quantification of medium-ring hydrocarbons requires stable isotope dilution. Cyclooctane-d16 provides a precise +16 Da mass shift relative to its unlabeled counterpart, eluting at an identical chromatographic retention time while completely decoupling the m/z signal [1]. Unlike generic surrogate standards, which may suffer from differential matrix effects or retention time shifts, C8D16 ensures true isotopic normalization for cyclooctane derivatives.
| Evidence Dimension | Mass-to-charge (m/z) shift for internal standardization |
| Target Compound Data | +16 Da mass shift (C8D16) |
| Comparator Or Baseline | 0 Da mass shift (Unlabeled cyclooctane, C8H16) |
| Quantified Difference | 16 atomic mass units of signal separation |
| Conditions | GC-MS / LC-MS isotopic dilution workflows |
Ensures interference-free quantification and accurate normalization of C8-hydrocarbon profiles in complex sample matrices.
For researchers studying transition-metal-catalyzed dehydrogenation or functionalization, the choice of model substrate is critical. Studies utilizing cationic iridium pincer complexes demonstrate that strained cycloalkanes like cyclooctane-d16 undergo oxidative addition much more readily than unstrained analogs [1]. Compared to cyclohexane-d12, cyclooctane-d16 exhibits significantly higher reactivity due to the relief of transannular strain during the transition state, making it a superior probe for challenging catalytic systems that fail to activate inert C6 rings.
| Evidence Dimension | Relative reactivity toward transition-metal insertion |
| Target Compound Data | High reactivity (driven by ~9.6 kcal/mol ring strain relief) |
| Comparator Or Baseline | Low reactivity (Cyclohexane-d12, minimal ring strain) |
| Quantified Difference | Orders of magnitude faster activation rates for medium rings vs. standard C6 rings |
| Conditions | Transition-metal catalyzed dehydrogenation / H-D exchange |
Allows researchers to successfully probe and optimize catalytic mechanisms that are too sluggish to observe using standard cyclohexane-d12.
In Quasielastic Neutron Scattering (QENS) and Small-Angle Neutron Scattering (SANS), solvent background noise is a primary limiting factor. Unlabeled cyclooctane possesses 16 protons, yielding a massive incoherent scattering cross-section that drowns out the signal of dissolved polymers or supramolecular assemblies [1]. Cyclooctane-d16 substitutes these protons with deuterium, shifting the solvent profile to predominantly coherent scattering. This allows for precise contrast matching and the isolation of solute structural dynamics without solvent interference.
| Evidence Dimension | Incoherent neutron scattering cross-section |
| Target Compound Data | Minimal incoherent scattering (Deuterium-dominated) |
| Comparator Or Baseline | Massive incoherent scattering background (Unlabeled cyclooctane) |
| Quantified Difference | >90% reduction in incoherent background scattering |
| Conditions | QENS / SANS analysis of dissolved macromolecules |
Procuring the fully deuterated solvent is strictly required to achieve the signal-to-noise ratio necessary for resolving nanoscale solute dynamics in neutron scattering.
Determining whether C-H bond cleavage is the rate-determining step in oxidation or dehydrogenation reactions relies on competitive kinetic studies. By running parallel or competitive reactions with unlabeled cyclooctane and cyclooctane-d16, chemists can extract precise kH/kD values [1]. Because C8D16 is fully deuterated at all 16 positions, it provides a robust, symmetric baseline for calculating primary KIEs without the confounding variables of regioselective partial deuteration.
| Evidence Dimension | C-H vs C-D bond cleavage rate (kH/kD) |
| Target Compound Data | Slower C-D cleavage (yielding measurable KIE) |
| Comparator Or Baseline | Faster C-H cleavage (Unlabeled cyclooctane) |
| Quantified Difference | Typical primary KIE values of 3.0 to 5.0 depending on the catalyst |
| Conditions | Competitive catalytic oxidation or dehydrogenation assays |
Provides the definitive quantitative proof required to publish mechanistic pathways involving medium-ring alkane functionalization.
Cyclooctane-d16 is the optimal internal standard for the GC-MS or LC-MS quantification of medium-ring cycloalkanes and their derivatives in environmental or petrochemical samples. Its +16 Da mass shift ensures complete signal separation from endogenous C8H16, enabling highly accurate calibration curves and matrix-effect normalization [1].
Due to its favorable ring strain compared to cyclohexane-d12, cyclooctane-d16 is the preferred deuterated substrate for investigating the kinetics, rate-determining steps (via KIE), and H/D exchange mechanisms of novel transition-metal catalysts targeting unactivated alkane functionalization[2].
In materials science, cyclooctane-d16 is procured as a specialized solvent for QENS and SANS studies of polymers and supramolecular complexes. Its near-total suppression of incoherent proton scattering allows researchers to isolate the structural and dynamic scattering signatures of the dissolved target molecules [3].
While less common than standard NMR solvents, cyclooctane-d16 is utilized when a non-polar, medium-ring chemical environment is required to stabilize specific conformers or host-guest complexes, providing a proton-free background that prevents solvent peak overlap in the aliphatic region[4].